

Spectroscopic Profile of 2-Hydroxynicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxynicotinaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Hydroxynicotinaldehyde** (also known as 2-oxo-1,2-dihydropyridine-3-carbaldehyde), a valuable building block in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2-Hydroxynicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Hydroxynicotinaldehyde** in DMSO-d_6 .[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.37	br s	-	OH/NH (tautomer)
10.05	d	0.7	CHO
7.95	ddd	7.1, 2.3	H-6
7.80	ddd	6.3, 2.3	H-4
6.36	ddd	7.1, 6.3, 0.7	H-5

Table 2: ^{13}C NMR Spectroscopic Data for **2-Hydroxynicotinaldehyde** in DMSO-d₆.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
189.0	C=O (aldehyde)
162.0	C-2 (C=O, pyridone)
143.4	C-6
142.6	C-4
124.2	C-3
105.3	C-5

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **2-Hydroxynicotinaldehyde** is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for **2-Hydroxynicotinaldehyde**.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400-3200 (broad)	O-H / N-H	Stretching
~3100-3000	C-H (aromatic)	Stretching
~2850, ~2750	C-H (aldehyde)	Stretching (Fermi resonance doublet)
~1680-1640	C=O (pyridone)	Stretching
~1670-1650	C=O (aldehyde)	Stretching
~1600-1450	C=C, C=N (ring)	Stretching

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for **2-Hydroxynicotinaldehyde** is not detailed in the available search results. However, for a compound with the molecular formula C₆H₅NO₂, the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) of approximately 123.03.

Table 4: Mass Spectrometry Data for **2-Hydroxynicotinaldehyde**.

m/z	Ion
123.11 (Calculated)	[M] ⁺

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Hydroxynicotinaldehyde** is prepared by dissolving approximately 5-10 mg of the solid sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like **2-Hydroxynicotinaldehyde**, the FTIR spectrum can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded by passing an infrared beam through the pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid powder directly onto the ATR crystal.

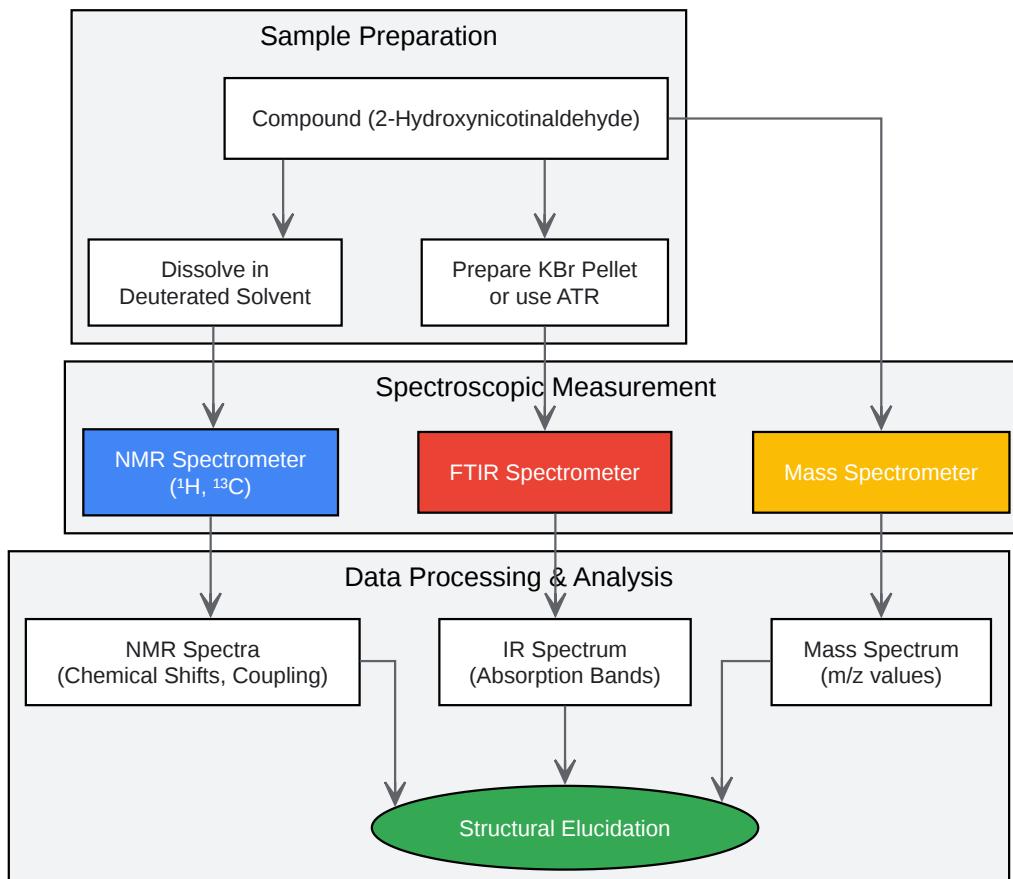
Mass Spectrometry (MS)

Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam to generate charged fragments. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray. The resulting ions are then separated based on their mass-to-charge ratio.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Spectroscopic Analysis Workflow Diagram.

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References

- 1. 2-Oxo-1,2-dihydropyridine-3-carbaldehyde - Lead Sciences [lead-sciences.com]
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